N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide
描述
N-(2-(4-(Phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is a pyrazolo[3,4-d]pyrimidine derivative, a scaffold known for its structural resemblance to purines and broad pharmacological applications, including kinase inhibition and antitumor activity . The sulfonamide group may enhance solubility and binding affinity compared to similar compounds lacking this moiety .
属性
IUPAC Name |
N-[2-[4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2S/c1-2-12-27(25,26)23-10-11-24-18-16(13-22-24)17(20-14-21-18)19-9-8-15-6-4-3-5-7-15/h3-7,13-14,23H,2,8-12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKFSIZYWERMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide typically involves multi-step reactions:
Formation of pyrazolo[3,4-d]pyrimidine: : Starting with a pyrazole derivative and reacting it with a suitable aldehyde under acidic conditions.
Attachment of phenethylamine: : Coupling the pyrazolo[3,4-d]pyrimidine intermediate with phenethylamine via nucleophilic substitution.
Linking to propane-1-sulfonamide: : Utilizing ethyl bromoacetate and propane-1-sulfonamide under basic conditions to form the final product.
Industrial Production Methods
For large-scale production, the process often involves:
Optimization of reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity.
Continuous flow chemistry to ensure consistent production quality.
化学反应分析
Types of Reactions
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is involved in various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents like potassium permanganate, resulting in the formation of sulfone derivatives.
Reduction: : Interaction with reducing agents such as lithium aluminum hydride, leading to the reduction of the sulfonamide group.
Substitution: : Participating in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), acidic or basic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄), dry ether solvent.
Substitution: : Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Reduced amine derivatives.
Substitution: : Various substituted pyrazolo[3,4-d]pyrimidine derivatives.
科学研究应用
N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide is widely used in:
Chemistry: : As a building block in organic synthesis and medicinal chemistry.
Biology: : For studying receptor-ligand interactions, especially in neurochemical research.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Industry: : In the development of pharmaceuticals and agrochemicals.
作用机制
Effects
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors in biological systems.
Molecular Targets and Pathways
Enzyme inhibition: : It may inhibit key enzymes involved in disease pathways.
Receptor binding: : Binding to specific receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Comparison with Structurally Similar Pyrazolo[3,4-d]Pyrimidine Derivatives
Structural Modifications and Physicochemical Properties
The following table highlights key structural differences and physicochemical properties of analogous compounds:
Key Observations :
- Substituent Impact on Solubility : The propane-1-sulfonamide group in the target compound may improve aqueous solubility compared to acetamide derivatives (e.g., 13q, 13r) due to the sulfonamide’s polar nature .
- Thermal Stability : Compounds like 13q and 13r exhibit high melting points (~184–187°C), suggesting crystalline stability, which is critical for formulation .
Pharmacological Activity and Target Selectivity
Pyrazolo[3,4-d]pyrimidines are versatile kinase inhibitors. Below is a comparison of biological activities:
Key Findings :
- BTK Inhibition: Acetamide derivatives (e.g., 13q, 13r) show reversible BTK inhibition due to their 4-phenoxyphenyl groups, which occupy the BTK active site . The target compound’s phenethylamino group may mimic this interaction.
- Sulfonamide Advantage : Methanesulfonamide in Compound 18 (Mer inhibitor) improves target engagement via hydrogen bonding , suggesting the target compound’s propane-1-sulfonamide could similarly enhance kinase binding.
- PI3K Selectivity : Fluorinated derivatives (e.g., C07D 519/00) highlight the role of halogen atoms in isoform specificity, a feature absent in the target compound .
Insights :
- Propane-1-sulfonamide introduction may necessitate sulfonylation steps, which are generally efficient but require anhydrous conditions .
常见问题
Q. Methodological Answer :
- Key Parameters : Reaction temperature, solvent polarity, and stoichiometry of reagents (e.g., phenethylamine and propane-1-sulfonamide) are critical. For pyrazolo[3,4-d]pyrimidine derivatives, dry acetonitrile or dichloromethane under reflux (60–80°C) is often optimal .
- Purification : Recrystallization from isopropyl alcohol or acetonitrile improves purity, with yields typically ranging from 50–75% depending on substituent reactivity .
- Monitoring : Use thin-layer chromatography (TLC) with UV detection or HPLC to track intermediate formation and minimize side products .
Basic: What analytical techniques are essential for characterizing structural purity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrazolo[3,4-d]pyrimidine core and sulfonamide linkage. Look for characteristic peaks: pyrazole protons at δ 7.8–8.2 ppm and sulfonamide S=O stretches in IR (~1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns for chlorine or sulfur-containing derivatives .
Basic: How to assess initial biological activity of this compound in enzyme inhibition assays?
Q. Methodological Answer :
- Target Selection : Prioritize kinases or phosphodiesterases, as pyrazolo[3,4-d]pyrimidines often inhibit ATP-binding domains .
- Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™) with purified enzyme and varying compound concentrations (1 nM–10 µM). Include positive controls (e.g., staurosporine) .
- Data Interpretation : Calculate IC₅₀ values and compare with known inhibitors. Cross-validate using isothermal titration calorimetry (ITC) for binding affinity .
Advanced: How can contradictory data on biological activity (e.g., antitumor vs. anti-inflammatory effects) be resolved?
Q. Methodological Answer :
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify differentially expressed pathways. For example, upregulation of pro-apoptotic genes (e.g., BAX) may explain antitumor activity, while NF-κB suppression could indicate anti-inflammatory effects .
- Structural Analog Comparison : Synthesize derivatives with modified sulfonamide or phenethyl groups to isolate specific bioactivity. For instance, fluorophenyl substitutions often enhance kinase selectivity .
Advanced: What computational strategies integrate with experimental synthesis for reaction optimization?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrazole ring formation .
- Machine Learning (ML) : Train models on existing pyrazolo[3,4-d]pyrimidine reaction datasets to recommend optimal solvents/catalysts. Platforms like ICReDD enable feedback loops between simulation and lab validation .
Advanced: How to design in vivo studies to evaluate pharmacokinetics and toxicity?
Q. Methodological Answer :
- ADME Profiling : Conduct rodent studies with intravenous/oral dosing. Monitor plasma concentration via LC-MS/MS to calculate half-life (t₁/₂) and bioavailability. Sulfonamide derivatives often exhibit moderate hepatic clearance .
- Toxicology : Assess liver/kidney function markers (ALT, creatinine) and histopathology after 28-day repeated dosing. Compare with structurally related compounds to identify toxicity trends .
Advanced: What strategies address low solubility in aqueous buffers during biological assays?
Q. Methodological Answer :
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability without disrupting cell membranes .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to the sulfonamide moiety, which improve solubility and are cleaved in vivo .
Advanced: How to validate target engagement in cellular models?
Q. Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized target proteins (e.g., kinases) via Western blot .
- CRISPR Knockout : Generate cell lines with deleted putative targets (e.g., CDK2). Loss of compound efficacy in knockout models confirms target specificity .
Advanced: What statistical methods optimize multi-step synthesis workflows?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading). Central composite designs are effective for reaction optimization .
- Response Surface Methodology (RSM) : Model yield as a function of reagent ratios and solvent volume to identify global maxima .
Advanced: How to elucidate structure-activity relationships (SAR) for sulfonamide derivatives?
Q. Methodological Answer :
- Analog Synthesis : Systematically vary substituents on the phenethylamine and sulfonamide groups. For example, bulkier alkyl chains may enhance membrane permeability but reduce solubility .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electrostatic/hydrophobic fields with bioactivity data. Validate with leave-one-out cross-validation (q² > 0.5 indicates robustness) .
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